Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate is a complex organic compound that features a benzofuro[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzofuro[3,2-d]pyrimidine structure.
Thioether Formation:
Acetamido Group Addition: The acetamido group is introduced through an acylation reaction, typically using acetic anhydride or a similar reagent.
Esterification: The final step involves esterification to form the ethyl ester, using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamido group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Material Science: The unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The benzofuro[3,2-d]pyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The thioether and acetamido groups enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate:
This compound analogs: Compounds with slight modifications in the benzofuro[3,2-d]pyrimidine core or substituents, which may exhibit different biological activities or properties.
Uniqueness
This compound stands out due to its specific combination of functional groups and the benzofuro[3,2-d]pyrimidine core, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research in medicinal chemistry and material science.
Properties
IUPAC Name |
ethyl 4-[[2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-2-27-21(26)13-7-9-14(10-8-13)24-17(25)11-29-20-19-18(22-12-23-20)15-5-3-4-6-16(15)28-19/h3-10,12H,2,11H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCRQGTWTAAACH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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